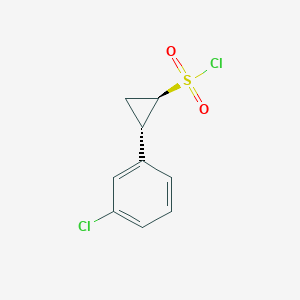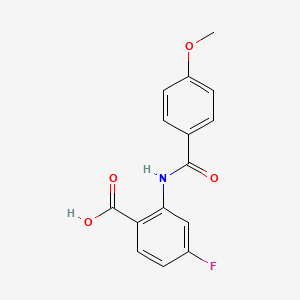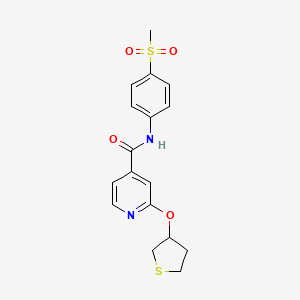
N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the direct synthesis of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide isn't detailed in the retrieved literature, related compounds provide insight into possible synthetic pathways. For example, the docking studies and structural determination of tetrazole derivatives showcase methodologies that could be analogous in synthesizing structurally similar sulfonamide compounds (Al-Hourani et al., 2015). Synthesis often involves multi-step reactions including sulfonation, amidation, and potential coupling reactions that introduce the sulfonamide and tetrahydrothiophene moieties to the isonicotinamide backbone.
Molecular Structure Analysis
The molecular structure of closely related compounds, such as tetrazole and sulfonamide derivatives, has been elucidated using techniques like X-ray crystallography, revealing planar tetrazole rings and the spatial orientation of sulfonamide groups, which could reflect on the structural considerations of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (Al-Hourani et al., 2020).
Chemical Reactions and Properties
The specific chemical reactivity of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide remains unaddressed in current literature. However, the presence of the sulfonamide and tetrahydrothiophene groups suggests potential for specific reactions such as sulfonation, alkylation, and oxidation. These functionalities may also influence the compound's role as a ligand in coordination chemistry, forming complexes with metals or acting as a substrate in enzymatic reactions.
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal structure provide fundamental insights into the compound's behavior in various solvents and conditions. Although specifics on the compound are scarce, related research on tetrazole and sulfonamide derivatives offers a comparative basis, highlighting the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in dictating these properties (B. Al-Hourani et al., 2015).
科学的研究の応用
Photochemical Behavior and Applications
The study of photochemical behavior and applications of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), closely related to the subject compound, reveals insights into their reaction mechanisms, particularly regarding photoacid generation pathways. These findings are crucial for developing advanced materials in the field of photoresists used in semiconductor manufacturing (Ortica et al., 2001).
Reactions with Ynamines and S,N-Heterocycles Formation
Research into the reactions of N-sulfonylalkylamines with ynamines, forming novel S,N-heterocycles, highlights the versatility of sulfonyl-containing compounds in synthesizing complex molecular architectures. This work provides valuable insights into synthetic strategies for developing new chemical entities with potential pharmacological activities (Tornus et al., 1995).
Cyclization Reactions for Ring Formation
The synthesis of six- to nine-membered ring oximinoorthodithiolactones via cyclization of nitroketene S,S-acetals showcases the potential of sulfonyl and related compounds in creating cyclic structures. This method has implications for the development of new compounds with medicinal or material applications (Coustard, 2001).
Docking Studies and Crystal Structure Analysis
Docking studies and crystal structure analysis of tetrazole derivatives, including those with methylsulfonyl phenyl groups, offer insights into the molecular interactions and potential inhibitor activities of these compounds. Such studies are fundamental in drug discovery, particularly in identifying and optimizing lead compounds for therapeutic targets (Al-Hourani et al., 2015).
Sulfenes and Schiff Bases Reactions
Investigations into the reactions of sulfenes with Schiff bases, resulting in thiazetidine 1,1-dioxide formation, contribute to the understanding of sulfene chemistry. This research is relevant for synthetic chemistry, offering pathways to novel sulfur-containing compounds with potential applications in pharmaceuticals and materials science (Hiraoka & Kobayashi, 1975).
特性
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-25(21,22)15-4-2-13(3-5-15)19-17(20)12-6-8-18-16(10-12)23-14-7-9-24-11-14/h2-6,8,10,14H,7,9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESXTKZUPFPKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

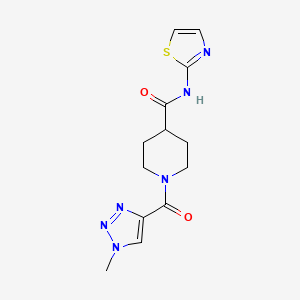

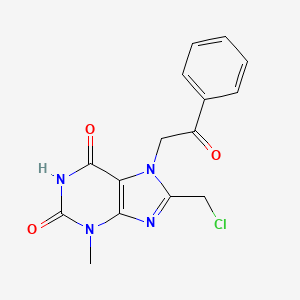
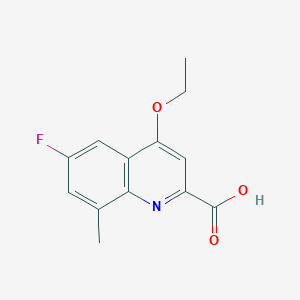
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2485108.png)
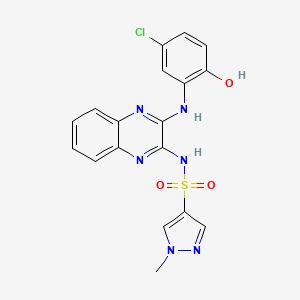
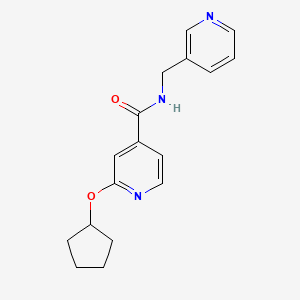

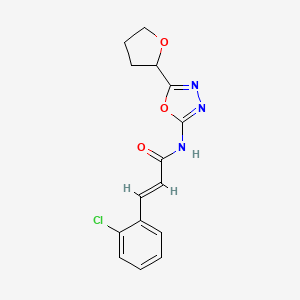
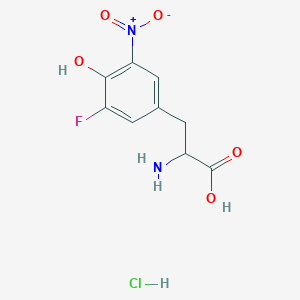
![8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2485116.png)

